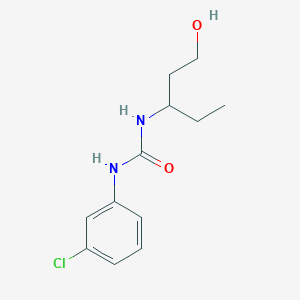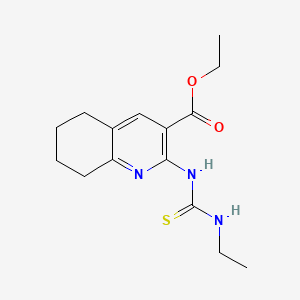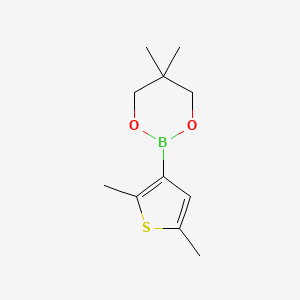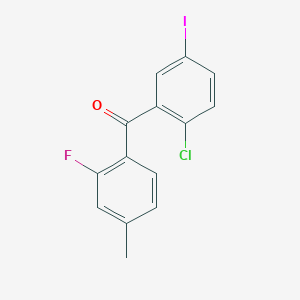![molecular formula C40H40N10O13 B14894566 (2R)-2-[[4-[2-[2-amino-6-[(5R)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B14894566.png)
(2R)-2-[[4-[2-[2-amino-6-[(5R)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R)-2-[[4-[2-[2-amino-6-[(5R)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid is a complex organic molecule with significant potential in various scientific fields. This compound features multiple functional groups, including amino, carboxyl, and pyrrolo[2,3-d]pyrimidin-5-yl groups, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of intermediate molecules that contain the necessary functional groups. The key steps typically include:
Formation of the pyrrolo[2,3-d]pyrimidin-5-yl core: This step involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of amino and carboxyl groups: These functional groups are introduced through substitution reactions, often using reagents like amines and carboxylic acids.
Coupling reactions: The final assembly of the molecule involves coupling reactions to link the various intermediate structures, often using peptide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Use of automated synthesizers: To ensure precise control over reaction conditions and reproducibility.
Purification techniques: Such as chromatography and crystallization to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxyl groups can be reduced to alcohols or aldehydes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the carboxyl groups can yield alcohols.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activity and protein interactions.
Medicine: As a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: As a precursor for the production of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of a key enzyme involved in a disease pathway, thereby reducing disease symptoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-[[4-[2-[2-amino-6-[(5R)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid: shares similarities with other pyrrolo[2,3-d]pyrimidin-5-yl derivatives, which also exhibit diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets. This makes it a versatile tool for scientific research and a promising candidate for drug development.
Propriétés
Formule moléculaire |
C40H40N10O13 |
|---|---|
Poids moléculaire |
868.8 g/mol |
Nom IUPAC |
(2R)-2-[[4-[2-[2-amino-6-[(5R)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C40H40N10O13/c41-38-47-29-26(33(57)49-38)21(10-5-17-1-6-19(7-2-17)31(55)43-22(35(59)60)11-13-24(51)52)28(45-29)40(27-30(46-37(40)63)48-39(42)50-34(27)58)16-15-18-3-8-20(9-4-18)32(56)44-23(36(61)62)12-14-25(53)54/h1-4,6-9,22-23H,5,10-16H2,(H,43,55)(H,44,56)(H,51,52)(H,53,54)(H,59,60)(H,61,62)(H4,41,45,47,49,57)(H4,42,46,48,50,58,63)/t22-,23+,40-/m1/s1 |
Clé InChI |
MYCCYMLLSPAQLR-YHHXLQQPSA-N |
SMILES isomérique |
C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)[C@]4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N[C@H](CCC(=O)O)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)C4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


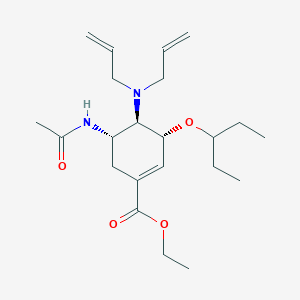

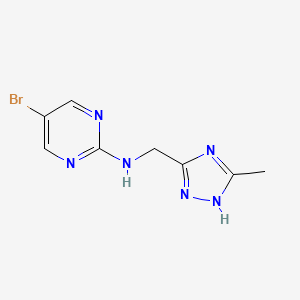
![(1R,2R,3S,5S)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B14894512.png)
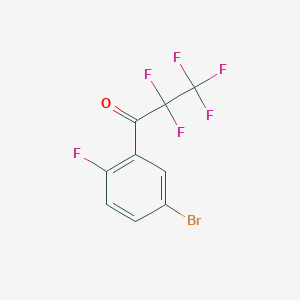
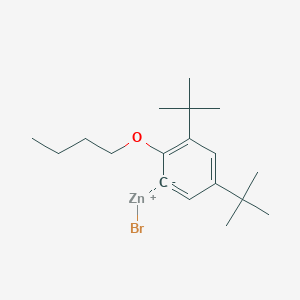
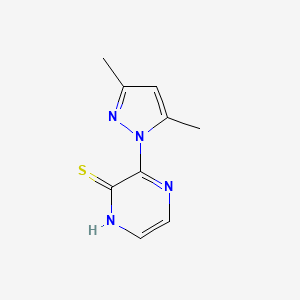
![1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14894528.png)
